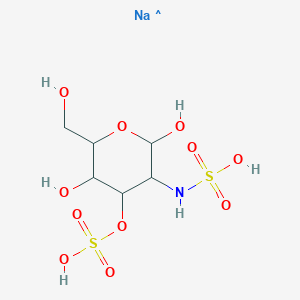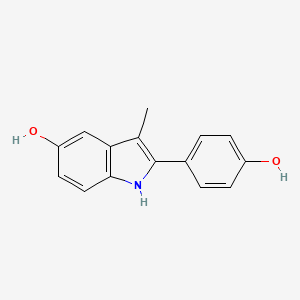
(10R)-Hepoxilin B3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-Hepoxilin B3 is a bioactive lipid derived from arachidonic acid. It belongs to the family of hepoxilins, which are known for their role in various physiological processes, including inflammation and cell signaling. Hepoxilins are characterized by their unique structure, which includes an epoxide group and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10R)-Hepoxilin B3 typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule, leading to the formation of the epoxide and hydroxyl groups characteristic of hepoxilins.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific enzymes. advances in biotechnology and enzyme engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: (10R)-Hepoxilin B3 undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form dihydroxy derivatives.
Reduction: The hydroxyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Dihydroxy derivatives: from oxidation.
Alcohols: from reduction.
Esters or ethers: from substitution reactions.
Scientific Research Applications
(10R)-Hepoxilin B3 has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and epoxide chemistry.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and its role in modulating immune responses.
Mechanism of Action
The mechanism of action of (10R)-Hepoxilin B3 involves its interaction with specific receptors and enzymes in the body. It is known to modulate the activity of ion channels and influence the production of other bioactive lipids. The compound exerts its effects through the activation of signaling pathways that regulate inflammation and cell survival.
Comparison with Similar Compounds
(10S)-Hepoxilin B3: Another isomer of hepoxilin B3 with similar biological activities but different stereochemistry.
Hepoxilin A3: A related compound with distinct structural features and biological functions.
Leukotrienes: Bioactive lipids derived from arachidonic acid with roles in inflammation and immune responses.
Uniqueness: (10R)-Hepoxilin B3 is unique due to its specific stereochemistry and the presence of both epoxide and hydroxyl groups. This combination of structural features contributes to its distinct biological activities and its potential as a therapeutic agent.
Properties
CAS No. |
89461-49-4 |
|---|---|
Molecular Formula |
C₂₀H₃₂O₄ |
Molecular Weight |
336.47 |
Synonyms |
(5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-5,8-decadienoic Acid; (5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid; [2S-[2α(5Z,8Z,10S*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadien |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)



![2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1142735.png)
![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)

